REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:16][Si:17]([N-:18][Si:19]([CH3:20])([CH3:21])[CH3:22])([CH3:23])[CH3:24].[Cl:1][CH2:2][CH2:3][CH2:4][S:5](=[O:6])(=[O:7])[c:8]1[cH:9][c:10]([F:15])[c:11]([F:14])[cH:12][cH:13]1.[K+:25]>>[CH2:2]1[CH2:3][CH:4]1[S:5](=[O:6])(=[O:7])[c:8]1[cH:9][c:10]([F:15])[c:11]([F:14])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(CCCCl)c1ccc(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(F)c(F)c1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |